

An In-depth Technical Guide to the Discovery and Synthesis of Cidofovir

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Compound of Interest		
Compound Name:	Cidofovir Sodium	
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Executive Summary: This whitepaper provides a comprehensive technical overview of the antiviral agent cidofovir. It details the history of its discovery, elucidates its mechanism of action at the molecular level, and presents a thorough examination of its chemical synthesis. Key quantitative data, including physicochemical properties, pharmacokinetic parameters, and in vitro antiviral efficacy, are summarized for comparative analysis. Furthermore, this guide furnishes detailed experimental protocols for both the chemical synthesis of cidofovir and the biological assays used to determine its antiviral activity. Visual diagrams are provided to illustrate the mechanism of action and synthetic workflows, offering a clear and concise reference for researchers, scientists, and professionals in drug development.

Discovery and Development

Cidofovir, a potent acyclic nucleoside phosphonate antiviral, was discovered at the Institute of Organic Chemistry and Biochemistry in Prague by the distinguished Czech scientist Antonín Holý.[1][2] The initial antiviral properties of the compound, then known as (S)-HPMPC, were first reported in 1987. The development of cidofovir was a collaborative effort, notably with the Rega Institute for Medical Research in Belgium.[3]

Gilead Sciences subsequently acquired the rights and developed the compound for clinical use.[1][2] After successful clinical trials, cidofovir, under the brand name Vistide®, received its first FDA approval on June 26, 1996, for the treatment of cytomegalovirus (CMV) retinitis in patients with AIDS.[1][4] It is marketed by Gilead in the US and by Pfizer in other regions.[1][2]



Mechanism of Action

Cidofovir exerts its antiviral effect by targeting viral DNA synthesis.[4][5] As a nucleotide analogue, it must be activated intracellularly to become pharmacologically active.[6] This activation, however, does not depend on virus-encoded enzymes like thymidine kinase, which is a notable advantage over some other antiviral agents like acyclovir.[2][7]

The activation process involves two phosphorylation steps carried out by host cellular enzymes, converting cidofovir into cidofovir monophosphate and subsequently to its active metabolite, cidofovir diphosphate.[1][8]

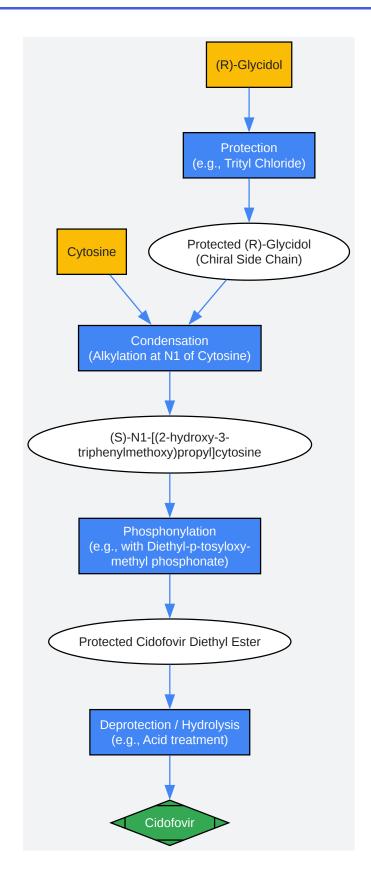
Cidofovir diphosphate acts as a competitive inhibitor of viral DNA polymerases, competing with the natural substrate deoxycytidine triphosphate (dCTP) for incorporation into the elongating viral DNA strand.[9] Its incorporation into the viral DNA chain results in the termination of DNA elongation, thereby halting viral replication.[1][4] The active metabolite exhibits a significantly higher affinity for viral DNA polymerases than for human cellular DNA polymerases, with concentrations needed to inhibit herpesvirus polymerases being 8- to 600-fold lower than those required to inhibit human DNA polymerases, which accounts for its selective antiviral activity.[1]

Cidofovir has demonstrated broad-spectrum activity against a range of DNA viruses, including human herpesviruses (such as CMV), adenoviruses, poxviruses, and human papillomavirus (HPV).[1]

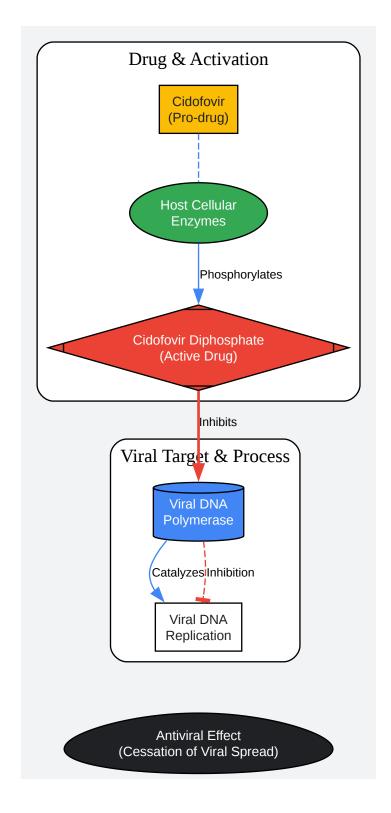












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